Superior Symptom Reduction vs. Placebo in Gluten-Challenged Celiac Patients
In a meta-analysis of 4 RCTs comprising 626 patients, larazotide acetate (AT-1001) demonstrated statistically significant superiority over placebo in reducing gastrointestinal symptoms during gluten challenge . While the lactulose-to-mannitol ratio (a permeability marker) did not differ significantly between groups, symptomatic improvement on the Celiac Disease Gastrointestinal Symptom Rating Scale (CD-GSRS) and total GSRS was significantly greater with larazotide acetate . Notably, this symptomatic benefit was observed only in patients undergoing active gluten challenge (2.4–2.7 g gluten/day), not in patients maintaining a gluten-free diet .
| Evidence Dimension | Gastrointestinal symptom reduction during gluten challenge |
|---|---|
| Target Compound Data | Significant improvement in CD-GSRS and total GSRS scores (mean difference and 95% CI reported in meta-analysis) |
| Comparator Or Baseline | Placebo (n=161) vs. larazotide acetate (n=465) |
| Quantified Difference | Statistically significant superiority (p < 0.05) for both CD-GSRS and total GSRS endpoints; no significant difference in lactulose-to-mannitol ratio |
| Conditions | Meta-analysis of 4 RCTs; patients undergoing gluten challenge (2.4–2.7 g gluten/day) or GFD |
Why This Matters
Procurement decisions for clinical research in celiac disease should prioritize larazotide acetate based on its demonstrated efficacy in reducing symptoms specifically during gluten exposure, a context where other investigational agents (e.g., glutenases) have not shown consistent symptomatic benefit.
- [1] Hoilat GJ, Abu-Zaid A, Alhaddab NT, et al. Larazotide acetate for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials. Clin Res Hepatol Gastroenterol. 2022;46(1):101782. View Source
- [2] Kelly CP, Green PH, Murray JA, et al. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study. Aliment Pharmacol Ther. 2013;37(2):252-262. View Source
- [3] Leffler DA, Kelly CP, Abdallah HZ, et al. A randomized, double-blind study of larazotide acetate to prevent the activation of celiac disease during gluten challenge. Am J Gastroenterol. 2012;107(10):1554-1562. View Source
